molecular formula C23H23F5N6O B1193171 Mel41

Mel41

Cat. No.: B1193171
M. Wt: 494.47
InChI Key: LXHVDMZHZVKVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mel41 is a triazine-based small molecule belonging to the melanogenin analog family, synthesized as part of efforts to develop compounds targeting prohibitins (PHBs)—proteins involved in mitochondrial function, apoptosis, and cellular signaling . Structurally, this compound features a 1,3,5-triazine core substituted with a piperidine group but lacks the 4-dimethylamino piperidine moiety found in its derivative, Mel56 . Initially studied for its role in melanogenesis, this compound promotes melanin production in melanocytes and induces apoptosis in melanoma cells by inhibiting AKT phosphorylation and downregulating PHB expression . It also exhibits moderate antifungal activity against Candida albicans, though significantly weaker than Mel56 .

Properties

Molecular Formula

C23H23F5N6O

Molecular Weight

494.47

IUPAC Name

N1,N1-Dimethyl-N2-(4-(perfluorophenoxy)-6-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)-1,3,5-triazin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C23H23F5N6O/c1-33(2)11-9-29-21-30-22(34-10-5-8-13-6-3-4-7-14(13)12-34)32-23(31-21)35-20-18(27)16(25)15(24)17(26)19(20)28/h3-4,6-7H,5,8-12H2,1-2H3,(H,29,30,31,32)

InChI Key

LXHVDMZHZVKVQI-UHFFFAOYSA-N

SMILES

FC1=C(F)C(F)=C(F)C(F)=C1OC2=NC(N3CC4=CC=CC=C4CCC3)=NC(NCCN(C)C)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mel-41;  Mel 41;  Mel41

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Features and Key Activities of Mel41 and Analogous Compounds
Compound Core Structure Key Substituents Antifungal Activity (MIC against C. albicans) Pharmacological Activities
This compound 1,3,5-triazine Piperidine 16.08 µg/mL (partial inhibition) Promotes melanogenesis; induces melanoma apoptosis
Mel56 1,3,5-triazine 4-Dimethylamino piperidine 16.08 µg/mL (complete inhibition) Potent antifungal; inhibits hyphal formation
Mel9 1,3,5-triazine Unspecified substituents 16.08 µg/mL (partial inhibition) Promotes melanogenesis; pro-apoptotic
Mel6 1,3,5-triazine Unspecified substituents No activity Inhibits melanogenesis
FL3 Flavagline N/A No activity Anticancer via eIF4A inhibition
Fluorizoline Synthetic ligand N/A No activity Induces mitochondrial fragmentation; inhibits mTORC1
Key Findings:
  • Antifungal Activity: Mel56 outperforms this compound and Mel9, achieving complete inhibition of C. albicans at 16.08 µg/mL. The 4-dimethylamino piperidine group in Mel56 is critical for this enhanced activity, as its absence in this compound correlates with reduced efficacy .
  • Melanogenesis Regulation: this compound and Mel9 promote melanin synthesis, whereas Mel6 suppresses it, highlighting divergent functional outcomes within structurally related triazine analogs .
  • Cancer Mechanisms : this compound induces apoptosis via PHB2-mediated AKT inhibition, distinct from FL3 (translational inhibition) and fluorizoline (mTORC1 disruption) .

Mechanistic Divergence in Antifungal Action

While this compound and Mel56 both target PHBs, their antifungal mechanisms differ:

  • Mel56 : Inhibits C. albicans hyphal formation at sub-inhibitory concentrations (≥1 µg/mL), disrupting virulence without affecting growth . This dual activity is absent in this compound.
  • This compound: Limited to growth inhibition at higher concentrations, lacking hyphal suppression . Structural optimization via the 4-dimethylamino piperidine group in Mel56 likely enhances membrane penetration or target binding .

Pharmacological Profiles in Cancer

Table 2: Mechanisms of PHB Ligands in Cancer Models
Compound Target Pathway Cellular Outcome
This compound PHB2/LC3-II/ERK/MITF Apoptosis in melanoma; melanogenesis
Mel56 PHB-dependent hyphal pathways Antifungal; potential anti-virulence
FL3 eIF4A/C-RAF Translation inhibition; anticancer
Fluorizoline mTORC1/eEF2/eIF2 Protein synthesis inhibition; apoptosis
  • This compound vs. FL3/Fluorizoline: Unlike FL3 and fluorizoline, which broadly inhibit translation or protein synthesis, this compound specifically modulates melanogenic signaling, making it more suitable for pigmentary disorders or melanoma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mel41
Reactant of Route 2
Reactant of Route 2
Mel41

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